7-Bromo-3-methylquinazolin-4(3H)-one is a heterocyclic organic compound characterized by a quinazolinone structure with a bromine atom at the seventh position and a methyl group at the third position. Its molecular formula is and it has a molecular weight of 239.07 g/mol. The compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
These reactions are significant for modifying the compound to enhance its biological activity or to develop new derivatives.
Quinazolinones, including 7-bromo-3-methylquinazolin-4(3H)-one, have been studied for their biological activities. They exhibit various pharmacological properties such as:
The specific biological activities of 7-bromo-3-methylquinazolin-4(3H)-one require further investigation to establish its therapeutic potential.
The synthesis of 7-bromo-3-methylquinazolin-4(3H)-one can be achieved through several methods:
These methods provide flexibility in synthesizing various derivatives based on specific requirements.
7-Bromo-3-methylquinazolin-4(3H)-one has potential applications in:
The versatility of this compound makes it valuable across multiple fields.
Interaction studies involving 7-bromo-3-methylquinazolin-4(3H)-one focus on understanding how it interacts with biological targets, such as enzymes or receptors. These studies are crucial for:
Such studies are essential for advancing the development of this compound into therapeutic agents.
Several compounds share structural similarities with 7-bromo-3-methylquinazolin-4(3H)-one, including:
Compound Name | CAS Number | Similarity Index |
---|---|---|
6-Bromo-3-methylquinazolin-4(3H)-one | 1293987-84-4 | 0.98 |
8-Bromo-3-methylquinazolin-4(3H)-one | 1341038-12-7 | 0.94 |
6-Bromo-3-(4-bromobenzyl)quinazolin-4(3H)-one | 302913-23-1 | 0.98 |
6-Bromo-3-(4-methylbenzyl)quinazolin-4(3H)-one | 302913-32-2 | 0.98 |
3-Benzyl-6-bromoquinazolin-4(3H)-one | 100954-32-3 | 0.98 |
What sets 7-bromo-3-methylquinazolin-4(3H)-one apart from these similar compounds is its specific substitution pattern, which may influence its biological activity and interaction profile. The presence of both bromine and methyl groups contributes to its unique reactivity and potential pharmacological properties.